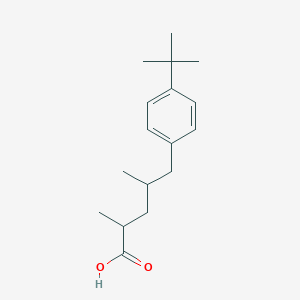
5-(4-Tert-butylphenyl)-2,4-dimethylpentanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-Tert-butylphenyl)-2,4-dimethylpentanoic acid is an organic compound characterized by a tert-butyl group attached to a phenyl ring, which is further connected to a dimethylpentanoic acid chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Tert-butylphenyl)-2,4-dimethylpentanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-tert-butylbenzene, which is then subjected to Friedel-Crafts alkylation to introduce the tert-butyl group.
Alkylation: The alkylation reaction involves the use of an alkyl halide, such as tert-butyl chloride, in the presence of a Lewis acid catalyst like aluminum chloride.
Chain Extension: The resulting 4-tert-butylbenzene is then subjected to a series of reactions to introduce the dimethylpentanoic acid chain. This can be achieved through a combination of Grignard reactions and subsequent oxidation steps.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The key steps include:
Raw Material Sourcing: Ensuring a consistent supply of high-purity starting materials.
Catalyst Optimization: Using optimized catalysts to enhance reaction efficiency and yield.
Purification: Employing advanced purification techniques such as distillation and recrystallization to obtain the final product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
5-(4-Tert-butylphenyl)-2,4-dimethylpentanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride to convert the carboxylic acid group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Introduction of halogen atoms or other substituents on the phenyl ring.
Applications De Recherche Scientifique
5-(4-Tert-butylphenyl)-2,4-dimethylpentanoic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 5-(4-Tert-butylphenyl)-2,4-dimethylpentanoic acid involves its interaction with molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes, thereby modulating their activity. The presence of the tert-butyl group and the dimethylpentanoic acid chain can influence the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-tert-Butylphenylboronic acid
- 4-tert-Butylphenol
- 5-(4-tert-Butylphenyl)-2-pyridinecarboxylic acid
Uniqueness
5-(4-Tert-butylphenyl)-2,4-dimethylpentanoic acid is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. The combination of the tert-butyl group and the dimethylpentanoic acid chain provides a balance of hydrophobic and hydrophilic characteristics, making it suitable for various applications in different fields.
Propriétés
Formule moléculaire |
C17H26O2 |
|---|---|
Poids moléculaire |
262.4 g/mol |
Nom IUPAC |
5-(4-tert-butylphenyl)-2,4-dimethylpentanoic acid |
InChI |
InChI=1S/C17H26O2/c1-12(10-13(2)16(18)19)11-14-6-8-15(9-7-14)17(3,4)5/h6-9,12-13H,10-11H2,1-5H3,(H,18,19) |
Clé InChI |
YYJGOORVDJWDRJ-UHFFFAOYSA-N |
SMILES canonique |
CC(CC1=CC=C(C=C1)C(C)(C)C)CC(C)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


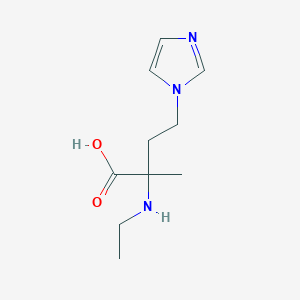

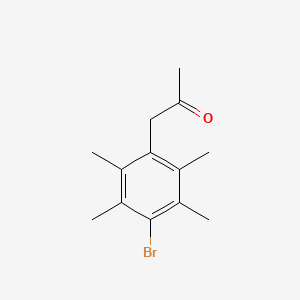
![5-[[(3S)-3-aminobutyl]amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B13478176.png)
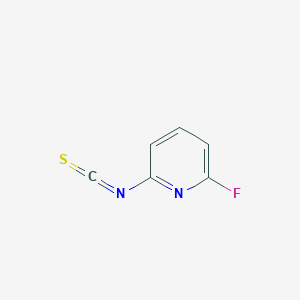
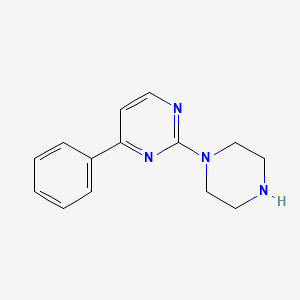
![1H-spiro[furo[3,4-c]pyridine-3,3'-piperidine] dihydrochloride](/img/structure/B13478211.png)
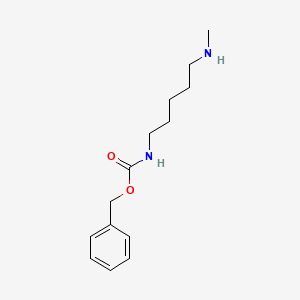
![5-[(2-Amino-1,3-dimethyl-butyl)amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B13478220.png)
![8-{6-[3-(dimethylamino)azetidin-1-yl]pyridin-3-yl}-3-methyl-1-(propan-2-yl)-1H,2H,3H-imidazo[4,5-c]quinolin-2-one trihydrochloride](/img/structure/B13478222.png)




